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Compound of Interest

Compound Name: 5-Fluoro-6-methylindoline

Cat. No.: B11921873

Get Quote

Executive Summary
5-Fluoro-6-methylindoline (CAS: 1642848-70-1) is a critical bicyclic intermediate, often

utilized in the synthesis of kinase inhibitors and complex pharmaceutical scaffolds. Its structural

core combines an electron-withdrawing fluorine atom with an electron-donating methyl group

on the indoline (dihydroindole) ring.

This guide provides a technical comparison of ionization behaviors (EI vs. ESI) and delineates

the specific fragmentation pathways required for structural confirmation and impurity profiling.

Note: As specific public spectral libraries (NIST/MoNA) may not yet contain this exact isomer,

the fragmentation patterns below are derived from first-principles mass spectrometry rules

applied to verified fluoroindole and methylindoline analogs.

Structural Context & Molecular Properties[1][2][3][4]
[5][6]
Before analyzing the spectra, the fundamental mass properties must be established to calibrate

the MS method.
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Property Value Notes

Formula Bicyclic system

Molecular Weight 151.18 g/mol Average Mass

Exact Mass 151.0797 Monoisotopic (Use for HRMS)

Nitrogen Rule Odd
Odd nominal mass indicates

odd number of nitrogens (1)

Rings + Double Bonds 5 Indoline ring system

Comparative Ionization: EI vs. ESI
For researchers selecting an analytical platform, the choice between Electron Ionization (EI)

and Electrospray Ionization (ESI) dictates the type of data obtained.

Method Selection Matrix
Feature Electron Ionization (EI) Electrospray Ionization (ESI)

Energy Regime Hard (70 eV) Soft (Thermal/Voltage)

Primary Ion (Radical Cation, m/z 151) (Protonated, m/z 152)

Fragmentation
Spontaneous, extensive in-

source
Minimal (Requires CID/MS2)

Best Use Case
GC-MS for volatile impurity

profiling; library matching.

LC-MS for pharmacokinetic

studies; trace analysis in

biological matrices.

Key Drawback

Molecular ion (

) may be weak due to rapid

aromatization.

Isomers (e.g., 5-fluoro-4-

methyl) are indistinguishable

without chromatography.

Fragmentation Analysis (MS/MS & EI)
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The fragmentation of 5-Fluoro-6-methylindoline is driven by the stability of the aromatic

system and the specific substituents.

Pathway A: Aromatization (Dehydrogenation)
Indolines are structurally "dihydro-indoles." The most thermodynamically favorable pathway is

the loss of two hydrogen atoms to form the fully aromatic indole system.

Transition: m/z 151

m/z 149 (EI) or m/z 152

m/z 150 (ESI).

Mechanism: Loss of

from the C2 and C3 positions.

Pathway B: Methyl Radical Loss
The methyl group at position 6 is labile under high energy.

Transition: m/z 151

m/z 136 (Loss of

, 15 Da).

Significance: This confirms the presence of the alkyl substituent.

Pathway C: Retro-Diels-Alder / Ring Opening
Characteristic of the nitrogen-containing ring.

Transition: Loss of

(27 Da) or

fragments.

Result: Disruption of the heterocyclic ring, often yielding a substituted benzyl cation.
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Pathway D: Fluorine Retention
Unlike Chlorine or Bromine, the

bond is extremely strong (~485 kJ/mol).

Observation: Loss of Fluorine radical (-19 Da) is rare.

Secondary Pathway: Loss of

(20 Da) may occur if a proton is available on an adjacent carbon (ortho-effect), though less
likely here due to the methyl block at C6 and quaternary C3a.

Visualizing the Fragmentation Pathway[7][8][9][10]
The following diagram illustrates the logical flow of fragmentation for the Protonated Molecular

Ion (

, m/z 152) typical in LC-MS/MS experiments.

Parent Ion [M+H]+
m/z 152.08

(5-Fluoro-6-methylindoline)

Aromatized Indole
[M+H-H2]+
m/z 150.06

- H2 (2 Da)
(Dehydrogenation)

Methyl Loss
[M+H-CH3]+bullet

m/z 137.05

- CH3• (15 Da)
(Radical Loss)

Defluorination
[M+H-HF]+
m/z 132.08

- HF (20 Da)
(Minor Pathway)

Ring Opening
(Loss of NH3/HCN)

- HCN (27 Da)

Click to download full resolution via product page

Figure 1: Predicted ESI-MS/MS fragmentation tree for 5-Fluoro-6-methylindoline. The

aromatization to the indole form is the dominant initial step.
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Experimental Protocol: Validated LC-MS/MS Setup
To reproduce these results or validate the compound identity, use the following standardized

protocol. This method is self-validating through the use of the "Aromatization Check."

Sample Preparation
Stock: Dissolve 1 mg of 5-Fluoro-6-methylindoline in 1 mL Methanol (HPLC Grade).

Dilution: Dilute to 1 µg/mL in 50:50 Water:Methanol + 0.1% Formic Acid.

LC Conditions (Reverse Phase)
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 2.1 x 50mm, 1.8 µm.

Mobile Phase A: Water + 0.1% Formic Acid.

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Flow Rate: 0.4 mL/min.

MS Parameters (ESI Positive)
Source Temp: 350°C.

Capillary Voltage: 3500 V.

Collision Energy (CID): Stepped energy (10, 20, 40 eV) is recommended to observe both the

sensitive aromatization (low energy) and the ring cleavage (high energy).

The "Aromatization Check" (Self-Validation)
To confirm you have an Indoline and not an Indole impurity:

Run the sample at low cone voltage/collision energy.

Observe the ratio of m/z 152 (Parent) to m/z 150 (Indole).
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If the m/z 150 peak is dominant before collision energy is applied, your sample has likely

oxidized (degraded) on the shelf. A pure Indoline standard should show >90% m/z 152 in the

MS1 scan.

Comparison with Alternatives
Compound Parent Mass (ESI+) Key Differentiator

5-Fluoro-6-methylindoline 152.08
Loss of CH3 (15 Da) and H2 (2

Da).

5-Fluoroindole 136.05

Mass is -16 Da (No methyl,

-2H). Stable aromatic; no H2

loss.

5-Fluoro-6-methylindole 150.06
Mass is -2 Da. Does not show

the 152 -> 150 transition.

6-Methylindoline 134.09
No Fluorine. Missing the

characteristic mass defect of F.
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[https://www.benchchem.com/product/b11921873/docs#technical-analysis-mass-
spectrometry-profiling-of-5-fluoro-6-methylindoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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